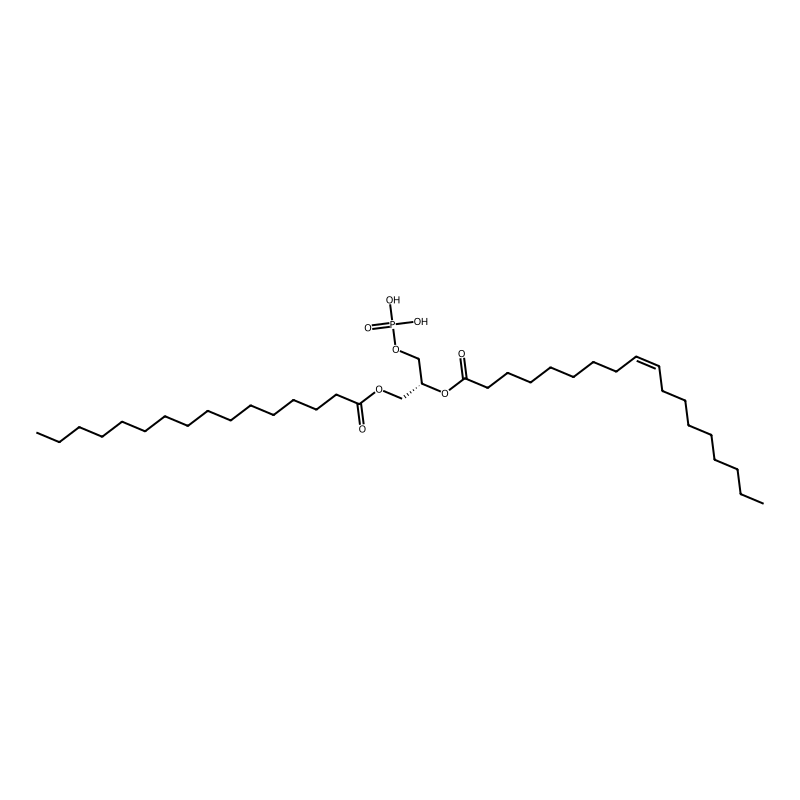1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Studying Membrane Structure and Function
POPG is a major component of the inner mitochondrial membrane and plays a crucial role in maintaining its structure and function [1]. Researchers use POPG to create artificial bilayers that mimic the structure of natural membranes. These bilayers serve as model systems to study various membrane-related processes, such as ion transport, protein-lipid interactions, and the effects of drugs on membranes [2, 3].
- Source:
Drug Delivery Research
POPG's ability to form liposomes, spherical structures that enclose an aqueous core, makes it valuable in drug delivery research. These liposomes can be engineered to deliver drugs specifically to target cells by incorporating targeting moieties on their surface [4]. Additionally, POPG's negative charge can aid in cellular uptake through interactions with positively charged components on the cell surface [5].
- Source:
Studying Protein-Lipid Interactions
POPG's negatively charged headgroup can interact with positively charged regions of proteins. Researchers use POPG to study these interactions, which play a crucial role in various cellular processes [6]. By investigating how proteins bind to POPG-containing membranes, scientists can gain insights into protein function and regulation.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt is a synthetic phospholipid that plays a crucial role in various biological and pharmaceutical applications. It is primarily known as a component of surfactants used in treating infant respiratory distress syndrome. This compound features a unique structure with palmitic acid (C16:0) and oleic acid (C18:1) moieties attached to the glycerol backbone, contributing to its amphiphilic properties, which are essential for surfactant activity in the lungs .
Chemical Structure- Molecular Formula: C40H76NaO10P
- Molecular Weight: Approximately 771 Da
- IUPAC Name: (2,3-dihydroxypropoxy)[(2R)-3-(hexadecanoyloxy)-2-[(9Z)-octadec-9-enoyloxy]propoxy]phosphinic acid
- CAS Number: 268550-95-4
- POPG is generally considered to be a low-hazard compound.
- However, as with any laboratory chemical, it is important to handle it with care and follow proper safety procedures.
The chemical reactivity of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt is primarily characterized by its ability to form vesicles and liposomes. These reactions are significant in drug delivery systems and membrane studies. The phospholipid can undergo hydrolysis under certain conditions, leading to the release of fatty acids and glycerol, which can influence its biological activity and stability .
This compound exhibits several biological activities:
- Surfactant Properties: It reduces surface tension in the alveoli, preventing collapse and facilitating gas exchange in the lungs, particularly in neonates with respiratory distress .
- Cell Membrane Component: It serves as a critical component of bacterial membranes, influencing membrane fluidity and permeability .
- Vesicle Formation: It plays a role in vesicle aggregation assays and lipid/liposome studies, contributing to cellular processes such as endocytosis and membrane fusion .
The synthesis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol typically involves the following steps:
- Glycerol Phosphorylation: Starting with glycerol, it is phosphorylated to form glycerophosphate.
- Acylation: The glycerophosphate is then acylated with palmitic acid at the sn-1 position and oleic acid at the sn-2 position through enzymatic or chemical methods.
- Sodium Salt Formation: The final product is converted into its sodium salt form for enhanced solubility in aqueous environments.
These methods ensure high purity and yield, essential for pharmaceutical applications .
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt has various applications:
- Pharmaceuticals: Used in formulations for treating respiratory diseases.
- Biotechnology: Acts as a standard in lipid studies and vesicle aggregation assays.
- Research: Utilized in studies related to membrane dynamics and lipid interactions .
Interaction studies involving this phospholipid often focus on its compatibility with other lipids and proteins. These studies reveal insights into:
- Membrane Fluidity: How the presence of this compound affects the fluidity of lipid bilayers.
- Protein Binding: Its role in modulating protein interactions within cellular membranes.
Such interactions are crucial for understanding its functionality in biological systems .
Several compounds share structural similarities with 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoglycerol | Contains a hydroxyl group at sn-2 position | More polar, influencing membrane interactions |
| 2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) | Oleic acid at sn-1 position | Different acyl chain positioning affecting properties |
| Dipalmitoylphosphatidylcholine | Two palmitic acids at sn positions | Commonly used in liposome formulations |
The unique combination of palmitic and oleic acids at specific positions contributes to its distinct physical and chemical properties, making it particularly effective as a lung surfactant compared to other phospholipids .







